sodium;4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to almost white crystalline powder that is soluble in water . This compound is widely used in various chemical processes and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfonate can be synthesized through the sulfonation of 4-chlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction typically occurs under controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of sodium 4-chlorobenzenesulfonate involves large-scale sulfonation reactors where 4-chlorobenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt . This process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 4-chlorobenzenesulfinic acid using reducing agents like zinc or sodium dithionite.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Reduction: Zinc or sodium dithionite is used under acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: 4-chlorobenzenesulfinic acid is a major product.
Scientific Research Applications
Sodium 4-chlorobenzenesulfonate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic aromatic substitution . These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Sodium benzenesulfonate: Similar structure but lacks the chlorine atom.
Sodium toluenesulfonate: Contains a methyl group instead of a chlorine atom.
Sodium 4-methylbenzenesulfonate: Similar to sodium toluenesulfonate but with the methyl group in the para position.
Uniqueness: Sodium 4-chlorobenzenesulfonate is unique due to the presence of both the sulfonate and chlorine groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where both nucleophilic and electrophilic reactions are required .
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHCFJHGIAKFX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.